N'-[(E)-1H-indol-3-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of indole-3-carbaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of the compound.
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide: Another precursor used in the synthesis.
Indole derivatives: A broad class of compounds with similar structural features and biological activities.
Uniqueness
N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of the indole and triazole moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H18N6O |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C24H18N6O/c31-24(28-26-16-18-15-25-21-14-8-7-13-20(18)21)22-27-23(17-9-3-1-4-10-17)30(29-22)19-11-5-2-6-12-19/h1-16,25H,(H,28,31)/b26-16+ |
InChI Key |
WBUSGYLNAFRVKU-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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